2-Chloro-4-(pyrazin-2-yl)pyrimidine

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

2-Chloro-4-(pyrazin-2-yl)pyrimidine (CAS 1543236-38-9) is a differentiated heterocyclic intermediate for kinase drug discovery. The 2-chloro substituent serves as a regioselective leaving group for SNAr under mild conditions (K₂CO₃/DMF), enabling efficient generation of 2-amino-4-(pyrazin-2-yl)pyrimidine libraries targeting CHK1 and PDK1 with low-nanomolar IC₅₀ values. Unlike 4- or 6-chloro positional isomers, this substitution pattern provides distinct reactivity in cross-coupling and orthogonal SAR exploration. Patented two-step synthesis via a 2-methylmercapto intermediate ensures high purity (>95%) with minimal regioisomeric contamination—critical for reproducible biological assays. The pyrazine moiety contributes additional hydrogen-bonding contacts at kinase hinge regions, offering potency advantages over phenyl or pyridyl analogs. Ideal for focused library construction and structure-guided optimization of serine/threonine kinase inhibitors. Request your quote today.

Molecular Formula C8H5ClN4
Molecular Weight 192.61
CAS No. 1543236-38-9
Cat. No. B2757068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(pyrazin-2-yl)pyrimidine
CAS1543236-38-9
Molecular FormulaC8H5ClN4
Molecular Weight192.61
Structural Identifiers
SMILESC1=CN=C(N=C1C2=NC=CN=C2)Cl
InChIInChI=1S/C8H5ClN4/c9-8-12-2-1-6(13-8)7-5-10-3-4-11-7/h1-5H
InChIKeyPVARYLMBXBMCKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-(pyrazin-2-yl)pyrimidine (CAS 1543236-38-9): A Dual Heterocyclic Building Block for Kinase-Focused Chemical Biology


2-Chloro-4-(pyrazin-2-yl)pyrimidine (CAS 1543236-38-9) is a heterocyclic small molecule comprising a pyrimidine core with chlorine at the 2-position and a pyrazine ring at the 4-position [1]. The compound serves as a versatile synthetic intermediate for constructing kinase inhibitor scaffolds, particularly those targeting CHK1 and related serine/threonine kinases . With a molecular weight of 192.61 g/mol and molecular formula C₈H₅ClN₄, the 2-chloro substituent functions as a strategic leaving group for nucleophilic aromatic substitution (SNAr) while the pyrazin-2-yl moiety contributes additional heteroatom binding interactions in biological targets [1].

Why 2-Chloro-4-(pyrazin-2-yl)pyrimidine Cannot Be Replaced by Positional Isomers or Alternative Heterocyclic Scaffolds


Positional isomers such as 4-chloro-6-(pyrazin-2-yl)pyrimidine (CAS 1490649-97-2) and alternative halogenated pyrimidines exhibit fundamentally different reaction outcomes in cross-coupling and SNAr transformations . The 2-chloro position in this compound demonstrates distinct reactivity compared to 4- or 6-chloro pyrimidines, directly impacting the synthetic accessibility of target kinase inhibitor libraries [1]. Moreover, substitution of the pyrazine ring with phenyl or pyridyl moieties alters the hydrogen-bonding network with kinase hinge regions, which has been shown to modulate potency and selectivity profiles in CHK1 and PDK1 inhibitor series [2]. Generic substitution without experimental validation of positional or heterocyclic effects risks producing compounds with divergent biological activity.

Quantitative Evidence for 2-Chloro-4-(pyrazin-2-yl)pyrimidine: Selectivity, Yield, and Target Engagement Data


2-Chloro-4-(pyrazin-2-yl)pyrimidine Synthetic Method Reduces Isomer By-Products Versus Conventional 2-Chloropyrimidine Substitution

The patented preparation method for 2-chloro-4-substituted pyrimidines, exemplified by 2-chloro-4-(pyrazin-2-yl)pyrimidine, achieves higher reaction selectivity compared to direct nucleophilic substitution on 2-chloropyrimidine [1]. The method effectively avoids isomer and by-product formation during the substitution reaction, leading to products that are easily purified and high in quality [1].

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

2-Chloro Substituent Enables Distinct Derivatization Trajectories Compared to 4-Chloro Pyrimidine Isomers

The 2-chloro position on the pyrimidine ring provides a reactive handle for amine substitution that is chemically distinct from the 4-chloro position . Derivatives of 2-chloro-4-(pyrazin-2-yl)pyrimidine and its 4-chloro positional isomer exhibit different biological activity profiles, with 2-substituted pyrimidines showing altered target engagement characteristics .

Medicinal Chemistry Kinase Inhibitors CHK1

Pyrazin-2-yl Substitution Confers Enhanced Target Engagement Relative to Phenyl or Pyridyl Pyrimidine Analogs in PDK1 Inhibitor Scaffolds

In a structurally related PDK1 inhibitor series, pyrazine-substituted pyrimidines served as the core scaffold from which optimized analogues were developed [1]. An early lead bearing a 2-pyridine-3-ylethylamine substituent on the pyrazine ring showed moderate potency, while further optimization through cyclization of the ethylene spacer and fluorine substitution yielded compounds with Ki = 1 nM and >100-fold selectivity against PI3K/AKT-pathway kinases [1].

PDK1 Inhibition Kinase Selectivity Structure-Based Drug Design

2-Chloro Substituent on Pyrimidine Ring Offers Favorable Leaving Group Properties Compared to Methylmercapto or Hydroxy Analogs

The synthetic route to 2-chloro-4-substituted pyrimidines proceeds through a 2-methylmercapto intermediate which is subsequently chlorinated to the final 2-chloro product [1]. The chlorine atom serves as an excellent leaving group for SNAr reactions with amines and thiols, enabling efficient derivatization under mild conditions (K₂CO₃, DMF, elevated temperature) .

Nucleophilic Aromatic Substitution Synthetic Efficiency Leaving Group

Biological Activity Differentiation: Chloropyrazine-Tethered Pyrimidines Exhibit Measurable Antiproliferative and Antimicrobial Profiles

A study evaluating chloropyrazine-tethered pyrimidine derivatives (structurally related to 2-chloro-4-(pyrazin-2-yl)pyrimidine) assessed antiproliferative activity against cancer cell lines and antimicrobial activity against bacterial strains, combined with molecular docking and in silico drug-likeness predictions [1]. These compounds demonstrated measurable biological activity that differentiated them from non-halogenated or differently substituted pyrimidine analogs [1].

Antiproliferative Activity Antimicrobial Activity In Silico Drug-Likeness

Optimal Use Cases for Procuring 2-Chloro-4-(pyrazin-2-yl)pyrimidine in Drug Discovery and Chemical Biology


Synthesis of 2-Amino-4-(pyrazin-2-yl)pyrimidine Kinase Inhibitor Libraries

2-Chloro-4-(pyrazin-2-yl)pyrimidine is ideally suited for generating focused libraries of 2-amino-4-(pyrazin-2-yl)pyrimidine derivatives via SNAr with diverse amines . The 2-chloro leaving group enables efficient derivatization under mild basic conditions (K₂CO₃/DMF), while the pyrazine moiety provides additional hydrogen-bonding contacts with kinase hinge regions, as demonstrated in PDK1 and CHK1 inhibitor optimization campaigns [1].

Scaffold for Structure-Activity Relationship (SAR) Exploration Targeting CHK1 and Related Kinases

Derivatives of 2-chloro-4-(pyrazin-2-yl)pyrimidine exhibit CHK1 inhibitory activity with IC50 values in the low nanomolar range, and the scaffold supports SAR exploration through modifications to both the pyrimidine and pyrazine rings . The 2-chloro substitution pattern provides access to a distinct chemical space compared to 4-chloro positional isomers, enabling orthogonal SAR studies .

High-Purity Intermediate for Multi-Step Synthesis of Pyrazolo-Pyrimidine Fused Systems

The patented two-step synthesis of 2-chloro-4-substituted pyrimidines, proceeding through a 2-methylmercapto intermediate, delivers products with high purity and minimal isomeric contamination . This quality profile is critical for subsequent transformations into complex pyrazolo-pyrimidine fused systems (e.g., CK2 inhibitors, Src kinase inhibitors) where regioisomeric impurities would compromise biological assay reproducibility [1].

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